molecular formula C10H8N2O4 B14444789 1,4-Diisocyanato-2,5-dimethoxybenzene CAS No. 76806-40-1

1,4-Diisocyanato-2,5-dimethoxybenzene

Cat. No.: B14444789
CAS No.: 76806-40-1
M. Wt: 220.18 g/mol
InChI Key: YYBNIAYKDOAPCF-UHFFFAOYSA-N
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Description

1,4-Diisocyanato-2,5-dimethoxybenzene is an organic compound characterized by the presence of two isocyanate groups (-NCO) and two methoxy groups (-OCH3) attached to a benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisocyanato-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dimethoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the corresponding diisocyanate . The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle toxic reagents like phosgene. The process includes steps for purification and isolation of the final product to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyanato-2,5-dimethoxybenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,4-Diisocyanato-2,5-dimethoxybenzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amine and hydroxyl groups, which are common in many biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diisocyanato-2,5-dimethoxybenzene is unique due to the presence of both isocyanate and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy groups increase the electron density on the benzene ring, making it more susceptible to electrophilic attack .

Properties

CAS No.

76806-40-1

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

1,4-diisocyanato-2,5-dimethoxybenzene

InChI

InChI=1S/C10H8N2O4/c1-15-9-3-8(12-6-14)10(16-2)4-7(9)11-5-13/h3-4H,1-2H3

InChI Key

YYBNIAYKDOAPCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=C=O)OC)N=C=O

Origin of Product

United States

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